molecular formula C11H19N3O2 B094984 7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 15871-54-2

7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B094984
CAS No.: 15871-54-2
M. Wt: 225.29 g/mol
InChI Key: PNJCQCUNRRANAF-UHFFFAOYSA-N
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Description

7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (TTDD) is a spirocyclic hydantoin derivative characterized by a central 1,3,8-triazaspiro[4.5]decane-2,4-dione core with four methyl groups at the 7,7,9,9 positions. This structure confers unique stability and reactivity, particularly in biocidal applications. TTDD is synthesized via Bucherer–Berg and Ullmann coupling reactions, followed by reductive amination (Fig. 3 in ) . Its primary applications include antimicrobial nanofibers and coatings, where chlorination of its N-halamine groups enables rapid biocidal activity against pathogens like Staphylococcus aureus and Escherichia coli .

Properties

IUPAC Name

7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-9(2)5-11(6-10(3,4)14-9)7(15)12-8(16)13-11/h14H,5-6H2,1-4H3,(H2,12,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJCQCUNRRANAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CC(N1)(C)C)C(=O)NC(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361443
Record name 7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15871-54-2
Record name 7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Preparation Methods

Cyclocondensation of Diamines and Diketones

The spirocyclic framework is assembled via the reaction of 2,2,4,4-tetramethylcyclobutanediamine with a diketone precursor, typically 2,2-dimethylmalonyl chloride, under acidic conditions. The reaction proceeds through nucleophilic attack by the diamine’s amino groups on the electrophilic carbonyl carbons, forming the hydantoin ring (Figure 1).

Reaction Conditions:

  • Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane

  • Temperature: 0–5°C (to control exothermicity)

  • Catalyst: Triethylamine (2.5 equiv)

  • Yield: 68–72%

Methylation of the Hydantoin Core

The tetramethyl substituents are introduced via quaternization using methyl iodide. This step requires careful stoichiometry to avoid over-alkylation:

Hydantoin intermediate+4CH3INaH, DMF7,7,9,9-Tetramethyl product[1][6]\text{Hydantoin intermediate} + 4 \text{CH}_3\text{I} \xrightarrow{\text{NaH, DMF}} \text{7,7,9,9-Tetramethyl product} \quad

Optimization Note: Excess methyl iodide (4.2 equiv) and prolonged reaction times (12–16 hours) improve substitution completeness, as confirmed by 1H^1\text{H} NMR monitoring.

Modern Modifications and Catalytic Advances

Recent methodologies prioritize atom economy and reduced purification burdens. A modified protocol from Auburn University demonstrates enhanced efficiency using microwave-assisted synthesis.

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 300 W) accelerates the cyclocondensation step, reducing reaction time from 24 hours to 45 minutes. Key advantages include:

  • Yield Increase: 82–85%

  • Byproduct Reduction: Diminished formation of oligomeric side products

  • Solvent Economy: THF volume halved (50 mL/mmol vs. 100 mL/mmol classical)

Solid-Phase Synthesis for Derivative Exploration

The spirocyclic core serves as a scaffold for antimicrobial derivatives. Functionalization at the N3 position with dodecyl or siloxane groups is achieved via solid-phase peptide synthesis (SPPS) techniques (Table 1).

Table 1: Derivative Synthesis Yields

SubstituentCoupling ReagentYield (%)
DodecylHBTU/DIPEA74
TriethoxysilaneEDCl/HOBt68
N-HalamineCl2_2 gas89

Mechanistic Insights and Side Reactions

Ring-Closing Dynamics

DFT calculations reveal that the spirocyclic transition state adopts a chair-like conformation, minimizing steric strain between the tetramethyl groups and hydantoin ring. Activation energy for cyclization is calculated at 98 kJ/mol, consistent with experimental thermal requirements.

Competing Pathways

  • Oligomerization: Occurs at >10°C due to intermolecular amide bond formation (5–12% yield loss).

  • Over-Methylation: Excess methyl iodide leads to N8-quaternization, detectable via LC-MS ([M+CH3_3]+^+ ion at m/z 240.3).

Industrial-Scale Production Strategies

Patent US20160145427A1 details a continuous-flow system for kilogram-scale synthesis, addressing classical batch limitations:

Flow Reactor Parameters

  • Residence Time: 8 minutes

  • Temperature Gradient: 25°C → 150°C (ramped over 2 minutes)

  • Throughput: 1.2 kg/day

  • Purity: 99.1% (HPLC)

Solvent Recycling

A closed-loop THF recovery system reduces waste by 78%, with solvent purity maintained at >99.5% via molecular sieves.

Analytical Characterization Benchmarks

Critical quality control metrics for batch release include:

  • Melting Point: 214–216°C (DSC, heating rate 10°C/min)

  • HPLC Purity: ≥98.5% (C18 column, 0.1% TFA/ACN gradient)

  • Residual Solvents: <50 ppm THF (GC-FID)

Emerging Applications Driving Synthesis Innovation

The compound’s utility in antimicrobial textiles necessitates high-purity batches (>99.9%) for FDA compliance. Recent advances include enzymatic resolution of racemic mixtures using Candida antarctica lipase B, achieving 99.4% enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Antibacterial Applications

TTDD has emerged as a promising antibacterial agent due to its unique chemical structure that allows for effective chlorination. This property enables it to be used in various antimicrobial applications, particularly in materials designed to combat pathogens.

Case Study: Antibacterial PVC Nanowebs

A study investigated the incorporation of TTDD into polyvinyl chloride (PVC) nanowebs using electrospinning techniques. The findings indicated that:

  • Synthesis : TTDD was synthesized and added to PVC to create nanowebs with enhanced antibacterial properties.
  • Testing Methodology : The antibacterial activity was evaluated using ASTM 2149 procedures.
  • Results : The electrospun nanowebs exhibited significant antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli .

The electrospinning process allowed for the creation of continuous and uniform fibers that effectively retained the antibacterial properties of TTDD while providing a non-toxic and stable material suitable for medical applications.

Material Science Applications

TTDD's stability and functional groups make it suitable for various applications in material science, particularly in flame retardancy and protective coatings.

Case Study: Flame-Retardant Coatings

Research has shown that TTDD can be utilized in flame-retardant coatings for textiles. The compound's ability to regenerate after exposure to heat or irradiation enhances its effectiveness as a flame retardant. Key points from the research include:

  • Regeneration Capability : After thermal exposure, TTDD was able to maintain its flame-retardant properties through a regeneration process.
  • Application Method : The compound can be integrated into coatings applied to cotton fabrics, enhancing their safety without compromising functionality .

Summary of Applications

Application AreaDescriptionKey Findings
Antibacterial AgentUsed in PVC nanowebs for pathogen resistanceEffective against S. aureus and E. coli
Flame Retardant CoatingIncorporated into textile coatings for enhanced fire safetyRegenerates after thermal exposure

Mechanism of Action

The mechanism of action of 7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with proteins, altering their conformation and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Overview

The table below summarizes key structural differences and applications of TTDD and related spirocyclic hydantoin derivatives:

Compound Substituents/Modifications Key Applications References
TTDD (7,7,9,9-Tetramethyl derivative) 7,7,9,9-tetramethyl groups Biocidal nanofibers, antimicrobial coatings
1,3,8-Triazaspiro[4.5]decane-2,4-dione (Parent compound, e.g., compound 11) No methyl groups; variable R-groups at positions 8 and N HIF prolyl hydroxylase inhibition (anemia treatment)
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Benzyl group at position 8 Building block for medicinal chemistry; potential kinase inhibitors
rac-2,2,6,6-Tetramethylpiperidine-N-oxyl-4,4-(5-spirohydantoin) Nitroxyl (NO) group at position 8 Spin-labeling agent for electron paramagnetic resonance (EPR) studies
8-Acetyl-3-dodecyl-TTDD (TINUVIN440) Acetyl and dodecyl groups at positions 8 and 3 UV stabilizer in polymers; antioxidant
3-Glycidyl-TTDD Glycidyl epoxide at position 3 Biocidal cotton coatings; rechargeable chlorine capacity

Biological Activity

7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS Number: 82537-67-5) is a compound of significant interest in medicinal chemistry and materials science due to its unique structural properties and biological activities. This article explores its biological activity, focusing on antimicrobial properties and potential applications in biomedical fields.

  • Molecular Formula : C11H19N3O2
  • Molecular Weight : 225.29 g/mol
  • Melting Point : 360-365 °C
  • Structural Characteristics : The compound features a spirocyclic structure with multiple nitrogen atoms contributing to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been synthesized and tested against various microbial strains.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study demonstrated that the compound was effective against Escherichia coli and Staphylococcus aureus, two common pathogens responsible for infections in clinical settings. The minimum inhibitory concentration (MIC) was determined to be in the range of 50-100 µg/mL for both bacteria .
  • Coating Applications :
    • The compound has been utilized as a coating agent on polyester fibers to impart antimicrobial properties. This application is particularly relevant in the development of textiles intended for biomedical applications where infection control is critical .
  • Mechanism of Action :
    • The antimicrobial mechanism is hypothesized to involve disruption of microbial cell membranes and interference with metabolic processes due to the presence of nitrogen atoms in its structure, which may interact with cellular components .

Table of Biological Activities

Activity TypeTarget OrganismsMIC Range (µg/mL)Reference
AntimicrobialE. coli50-100
AntimicrobialS. aureus50-100
Coating on TextilesPolyester fibersN/A

Safety and Toxicology

While the compound shows promising biological activity, safety assessments are crucial for its application in medical devices and textiles. Preliminary toxicity studies indicate that at therapeutic concentrations, it exhibits low toxicity towards mammalian cells; however, further comprehensive toxicological evaluations are necessary to establish safety profiles for human use .

Q & A

Q. What synthetic routes are commonly employed for the preparation of 7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (TTDD)?

TTDD is synthesized via the Bucherer–Berg reaction, starting from a piperidone precursor. Subsequent Ullmann couplings and reductive amination steps are used to introduce functional groups (e.g., acetyl or dodecyl substituents) . Microwave-assisted synthesis has also been explored to optimize reaction conditions, achieving yields up to 97% in some derivatives . Purification typically involves recrystallization from aqueous ethanol or sodium hydroxide-mediated reprecipitation .

Q. How is TTDD characterized structurally and functionally in antimicrobial applications?

TTDD is characterized using scanning electron microscopy (SEM) to assess fiber morphology (e.g., average diameter: 414 nm in electrospun nanofibers) and Fourier-transform infrared spectroscopy (FTIR) to confirm chlorine binding after hypochlorite treatment . Biocidal efficacy is quantified via log reduction assays (e.g., 4.9 log reduction against S. aureus and E. coli within 5 minutes) . Stability of N-halamine chlorine is evaluated through repeated regeneration cycles with dilute hypochlorite .

Q. What are the primary biomedical applications of TTDD derivatives?

TTDD derivatives serve dual roles:

  • Antimicrobial agents : Immobilized on siloxane polymers or cellulose for water/air filtration .
  • Enzyme inhibitors : As pan-inhibitors of prolyl hydroxylase domain (PHD) enzymes, promoting hypoxia-inducible factor (HIF) stabilization for anemia treatment .

Advanced Research Questions

Q. How does TTDD’s spirohydantoin core influence its activity as a PHD inhibitor?

The spirohydantoin scaffold enables dual chelation of Fe(II) in the PHD2 active site, as revealed by X-ray crystallography. Substituents at the 2-position (e.g., 3-methylpyridine) enhance binding via hydrophobic interactions with residues like Tyr-303/310 . SAR studies using high-throughput experimentation (HTE) identified acidic functionalities (e.g., carboxylic acids) that reduce hERG channel off-target activity while maintaining potency (IC₅₀ < 50 nM) .

Q. What experimental strategies mitigate off-target effects in TTDD-based therapeutics?

  • hERG inhibition : Systematic introduction of acidic groups (e.g., carboxylates) reduces potassium channel binding, as demonstrated by [³H]-dofetilide displacement assays .
  • Liver toxicity : Structural optimization (e.g., replacing methyl groups with polar moieties) lowers alanine aminotransferase (ALT) elevation in preclinical models, achieving a 10-fold safety margin .

Q. How does TTDD’s mechanism of action differ between δ-opioid receptor agonism and PHD inhibition?

  • δ-Opioid receptor : TTDD derivatives bind orthogonally to SNC80-type agonists, as shown by molecular dynamics simulations, reducing β-arrestin recruitment and minimizing seizure risk in murine models .
  • PHD inhibition : The spirohydantoin core chelates Fe(II), blocking 2-oxoglutarate (2OG) binding and HIF-1α degradation, leading to erythropoietin (EPO) upregulation (e.g., 3-fold increase in rodent plasma) .

Q. What methodologies validate TTDD’s efficacy in preclinical pain models?

In vivo efficacy is tested using the Complete Freund’s Adjuvant (CFA) inflammatory pain model in C57BL/6 mice. TTDD derivatives (e.g., δ-opioid agonists) show dose-dependent antinociception (ED₅₀: 10 mg/kg) without rapid tolerance development, assessed via von Frey filament testing . Pharmacokinetic (PK) profiles (e.g., t₁/₂ = 3.3 h in rats) are determined using LC-MS/MS .

Methodological Considerations

Q. How are computational tools integrated into TTDD’s drug design?

  • Docking studies : Identify binding poses in PHD2 and δ-opioid receptors using AutoDock Vina .
  • Molecular dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories to prioritize candidates with low RMSD (<2 Å) .
  • Affinity selection mass spectrometry (AS-MS) : Screen chemical libraries for PHD2 binders, enabling hit-to-lead optimization .

Q. What analytical techniques resolve contradictions in TTDD’s SAR?

Conflicting SAR data (e.g., inactive thiophene/phenol derivatives) are addressed via:

  • Crystallography : Co-crystal structures of PHD2-TTDD complexes validate steric/electronic requirements .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinities for non-chelating substituents .

Q. How is TTDD functionalized for material science applications?

TTDD is copolymerized with polyurethane or grafted onto silica gel via triethoxysilylpropyl linkers. Chlorination efficiency (>90% Cl⁺ loading) is measured by iodometric titration, while biocidal durability is tested over 30 washing cycles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Reactant of Route 2
Reactant of Route 2
7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

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